molecular formula C21H27N3O5 B13120455 6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate

6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate

Cat. No.: B13120455
M. Wt: 401.5 g/mol
InChI Key: VOPCIGIPVGRLHX-UKKPGEIXSA-N
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Description

6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate typically involves multiple steps. One common method includes the formation of the oxazine ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of tert-butyl groups can help stabilize the intermediate compounds during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the overall cost of production .

Chemical Reactions Analysis

Types of Reactions

6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate

InChI

InChI=1S/C21H27N3O5/c1-21(2,3)29-20(26)24-16(11-22)14-27-18-9-10-23(12-17(18)24)19(25)28-13-15-7-5-4-6-8-15/h4-8,16-18H,9-10,12-14H2,1-3H3/t16?,17-,18-/m1/s1

InChI Key

VOPCIGIPVGRLHX-UKKPGEIXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CN(CC[C@H]2OCC1C#N)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CN(CCC2OCC1C#N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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